molecular formula C13H16O B8559513 2-(2,4-Dimethyl-phenyl)-cyclopentanone

2-(2,4-Dimethyl-phenyl)-cyclopentanone

Cat. No.: B8559513
M. Wt: 188.26 g/mol
InChI Key: ZFJNGRAPQDOOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethyl-phenyl)-cyclopentanone is a cyclopentanone derivative featuring a 2,4-dimethylphenyl substituent at the 2-position of the cyclopentanone ring. This compound is of interest due to its structural versatility, which allows for diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)cyclopentan-1-one

InChI

InChI=1S/C13H16O/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(12)14/h6-8,12H,3-5H2,1-2H3

InChI Key

ZFJNGRAPQDOOMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCC2=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, molecular weights, and applications of 2-(2,4-Dimethyl-phenyl)-cyclopentanone and its analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,4-Dimethylphenyl 188.23 Intermediate for bioactive molecules N/A
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 4-Chlorophenylmethyl, 2,2-dimethyl 236.74 Fungicide intermediate (Metconazole)
(E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-acryloylcyclopentanone (3d) Benzylidene (with methoxy/hydroxy), acryloyl ~380 (estimated) Antioxidant, ACE inhibition
2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone Branched alkenyl substituent 220.35 Fragrance (peach-like odor)
2-[(3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl]cyclopentanone Mannich base (pyrrolidine, dimethoxyphenyl) ~345 (estimated) Antibacterial, antiurease activity

Impact of Substituents on Properties and Reactivity

  • Electron-Donating vs. In contrast, the 4-chlorophenyl group in 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone introduces electron-withdrawing effects, increasing stability and pesticidal activity . Benzylidene derivatives (e.g., compound 3d) feature conjugated double bonds, enabling radical scavenging and enzyme inhibition via resonance stabilization .
  • Steric and Conformational Effects: Bulky substituents, such as the alkenyl group in 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone, influence odor profiles by altering volatility and interaction with olfactory receptors . Mannich base derivatives (e.g., pyrrolidine-containing analogs) exhibit enhanced solubility and bioavailability due to the tertiary amine group, facilitating interactions with biological targets .
  • Synthetic Accessibility :

    • Hydrolysis and alkylation are common for chlorophenylmethyl derivatives (e.g., ), while benzylidene analogs require condensation reactions under acidic or basic conditions . The target compound’s synthesis likely involves Friedel-Crafts acylation or cross-coupling methodologies.

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